molecular formula C12H16O2 B1255945 2-Methoxy-6-(3-methylbut-2-enyl)phenol

2-Methoxy-6-(3-methylbut-2-enyl)phenol

Cat. No.: B1255945
M. Wt: 192.25 g/mol
InChI Key: AQQFSJRYEOQNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-(3-methylbut-2-enyl)phenol is an organic compound with the molecular formula C12H16O2. It is a phenolic compound characterized by the presence of a methoxy group and a prenyl group attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(3-methylbut-2-enyl)phenol typically involves the alkylation of a phenol derivative with a prenyl halide. One common method is the reaction of 2-methoxyphenol with 3-methyl-2-buten-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-(3-methylbut-2-enyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-6-(3-methylbut-2-enyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.

    Biology: The compound exhibits biological activities such as antioxidant, antimicrobial, and anti-inflammatory properties, making it valuable in biological studies.

    Medicine: Due to its bioactive properties, it is investigated for potential therapeutic applications, including anticancer and neuroprotective effects.

    Industry: It is used in the formulation of cosmetics, fragrances, and other industrial products due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(3-methylbut-2-enyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    2-Methoxy-4-(3-methylbut-2-enyl)phenol: Similar structure but with the prenyl group at a different position.

    2-Methoxy-6-(3-methylbut-2-enyl)benzoic acid: Contains a carboxylic acid group instead of a phenolic hydroxyl group.

    2-Methoxy-6-(3-methylbut-2-enyl)benzaldehyde: Contains an aldehyde group instead of a phenolic hydroxyl group.

Uniqueness: 2-Methoxy-6-(3-methylbut-2-enyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and prenyl groups enhances its lipophilicity and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-methoxy-6-(3-methylbut-2-enyl)phenol

InChI

InChI=1S/C12H16O2/c1-9(2)7-8-10-5-4-6-11(14-3)12(10)13/h4-7,13H,8H2,1-3H3

InChI Key

AQQFSJRYEOQNKZ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=CC=C1)OC)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC=C1)OC)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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